molecular formula C10H7Cl5N2O3 B7464681 2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide

2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide

Cat. No.: B7464681
M. Wt: 380.4 g/mol
InChI Key: YECQFFUFZBEEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    Trichloroacetic acid: Known for its use in chemical peels and as a reagent in organic synthesis.

    Acetohydrazide derivatives: A class of compounds with diverse biological activities.

Uniqueness

2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide stands out due to its unique combination of a trichloroacetyl group and a dichlorophenoxy moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl5N2O3/c11-5-1-2-7(6(12)3-5)20-4-8(18)16-17-9(19)10(13,14)15/h1-3H,4H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECQFFUFZBEEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.